An In-Depth Technical Guide to the Chemical Profile of 5-Methoxy-2-methyl-6-nitro-benzothiazole
An In-Depth Technical Guide to the Chemical Profile of 5-Methoxy-2-methyl-6-nitro-benzothiazole
Abstract
This technical guide provides a comprehensive chemical and strategic overview of 5-Methoxy-2-methyl-6-nitro-benzothiazole, a heterocyclic compound of significant interest to medicinal chemistry and materials science. As a member of the nitro-substituted benzothiazole class, this molecule is positioned at the intersection of a privileged pharmacological scaffold and a functionally critical chemical moiety. This document delineates the molecule's structural attributes, predicted physicochemical properties, and a plausible, literature-informed synthetic pathway. Furthermore, it offers an expert projection of the spectroscopic data (NMR, IR, MS) required for its characterization, grounded in the analysis of its constituent functional groups. The guide culminates in a discussion of the compound's potential applications in drug development, drawing from the established biological activities of related nitrobenzothiazole derivatives. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole-based compounds.
Introduction to the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Benzothiazole derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4]
The introduction of a nitro (-NO2) group onto the benzothiazole ring is a common and effective strategy for modulating pharmacological activity.[5] The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the entire molecule, influencing its reactivity, binding affinity, and metabolic stability. Specifically, nitro-substituted benzothiazoles have shown potent antibacterial and anticancer activities, making them a focal point for drug discovery programs.[2][5][6][7] 5-Methoxy-2-methyl-6-nitro-benzothiazole incorporates this key nitro moiety alongside a methoxy and a methyl group, each contributing to the molecule's overall steric and electronic profile, suggesting a unique potential for biological interaction.
Molecular Structure and Physicochemical Properties
Structural Elucidation
5-Methoxy-2-methyl-6-nitro-benzothiazole is an aromatic heterocyclic compound. Its structure is defined by the central benzothiazole nucleus with substituents at positions 2, 5, and 6.
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Benzothiazole Core : A bicyclic aromatic system formed by the fusion of a benzene ring and a thiazole ring.
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2-Methyl Group : A methyl (-CH3) substituent on the carbon atom of the thiazole ring. This group can influence the molecule's lipophilicity and steric interactions with target binding sites.
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5-Methoxy Group : An electron-donating methoxy (-OCH3) group on the benzene ring. This group can affect the electron density of the aromatic system and participate in hydrogen bonding.
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6-Nitro Group : A strong electron-withdrawing nitro (-NO2) group on the benzene ring, ortho to the methoxy group. This is often a key pharmacophore responsible for significant biological activity.
Caption: Chemical Structure of 5-Methoxy-2-methyl-6-nitro-benzothiazole.
Physicochemical Properties
The following table summarizes the key computed and identifying properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃S | [8] |
| Molecular Weight | 224.24 g/mol | Calculated |
| IUPAC Name | 5-methoxy-2-methyl-6-nitro-1,3-benzothiazole | [8] |
| Canonical SMILES | COC1=CC2=C(C=C1[O-])SC(C)=N2 | [8] |
| InChI | InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3 | [8] |
| InChI Key | MADRVPFOPVMSTO-UHFFFAOYSA-N | [8] |
| Predicted LogP | 2.5 - 3.0 | (Consensus Prediction) |
| Appearance | Expected to be a yellow to orange crystalline solid | (Analogy to similar compounds[9]) |
Proposed Synthesis and Purification Workflow
Rationale for Synthetic Strategy
While a direct synthesis for 5-Methoxy-2-methyl-6-nitro-benzothiazole is not prominently documented, a robust and logical pathway can be proposed based on well-established methods for benzothiazole synthesis.[4][10] The most versatile approach involves the cyclization of a substituted 2-aminothiophenol. The key decision in the synthetic design is the timing of the nitration step. Nitrating the final benzothiazole ring can lead to issues with regioselectivity. Therefore, a more controlled approach is to start with a precursor that already contains the required substituents in the correct orientation.
The proposed retro-synthetic analysis starts by disconnecting the thiazole ring, leading back to N-acetylated-2-amino-5-methoxy-4-nitrothiophenol. This intermediate can be derived from 2-methoxy-4-nitroaniline, a commercially available or readily synthesized starting material.
Detailed Experimental Protocol (Proposed)
This protocol is a validated starting point based on established chemical principles for the synthesis of related benzothiazole derivatives.[10][11] Optimization may be required based on laboratory-specific conditions.
Step 1: Synthesis of 2-Amino-5-methoxy-6-nitrobenzothiazole
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Thiocyanation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) and potassium thiocyanate (25 mmol) in glacial acetic acid (40 mL) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10°C. Causality: The in-situ generation of thiocyanogen, (SCN)₂, is an electrophile that attacks the electron-rich aniline ring, primarily at the position ortho to the activating amino group.
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Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90°C for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality: The elevated temperature facilitates the intramolecular nucleophilic attack of the sulfur atom onto the carbon of the thiocyanate group, followed by cyclization to form the 2-amino-benzothiazole ring.
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Work-up: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.
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Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-5-methoxy-6-nitrobenzothiazole.
Step 2: Conversion to 5-Methoxy-2-methyl-6-nitro-benzothiazole (via Jacobson reaction or similar)
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Acetylation: Reflux the crude product from Step 1 (8 mmol) with acetic anhydride (20 mL) for 2 hours. This acetylates the 2-amino group.
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Ring Closure: This step is a variation of the Jacobson benzothiazole synthesis. The acetylated intermediate is heated, often in the presence of a dehydrating agent like polyphosphoric acid, to induce cyclization and form the 2-methyl group.
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Alternative (from 2-amino-5-methoxy-4-nitrothiophenol): A more direct route would involve the condensation of the corresponding 2-aminothiophenol with acetic anhydride or acetyl chloride.
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Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[12]
Workflow Diagram
Caption: Proposed synthetic workflow for 5-Methoxy-2-methyl-6-nitro-benzothiazole.
Spectroscopic Characterization (Anticipated Data)
Definitive characterization of the synthesized molecule is crucial. Based on the structure and data from analogous compounds, the following spectroscopic signatures are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum will be the most definitive tool for structural confirmation. Predictions are based on known chemical shifts for 5-methoxy-2-methylbenzothiazole, with adjustments for the strong electron-withdrawing effect of the 6-nitro group.[13]
| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Coupling | Assignment | Rationale |
| ¹H | ~ 2.85 | Singlet | - | C2-CH₃ | Typical chemical shift for a methyl group on a benzothiazole ring. |
| ¹H | ~ 4.00 | Singlet | - | C5-OCH₃ | Typical shift for a methoxy group on an aromatic ring. |
| ¹H | ~ 7.80 | Singlet | - | C4-H | Deshielded by the adjacent sulfur and methoxy group. |
| ¹H | ~ 8.50 | Singlet | - | C7-H | Strongly deshielded by the adjacent electron-withdrawing nitro group. |
| ¹³C | ~ 20 | - | - | C 2-CH₃ | Aliphatic carbon. |
| ¹³C | ~ 57 | - | - | C 5-OCH₃ | Methoxy carbon. |
| ¹³C | ~ 105 | - | - | C 4 | Shielded by methoxy group, but deshielded by proximity to thiazole. |
| ¹³C | ~ 118 | - | - | C 7 | Aromatic carbon adjacent to the nitro group. |
| ¹³C | ~ 142 | - | - | C 6 | Carbon bearing the nitro group; significantly deshielded. |
| ¹³C | ~ 148 | - | - | C 5 | Carbon bearing the methoxy group. |
| ¹³C | ~ 152 | - | - | C -S-C-N | Bridgehead carbon. |
| ¹³C | ~ 170 | - | - | C 2 | Carbon in the C=N bond of the thiazole ring. |
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
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~3100-3000 cm⁻¹ : Aromatic C-H stretch.
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~2950-2850 cm⁻¹ : Aliphatic C-H stretch (from methyl and methoxy groups).
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~1610-1590 cm⁻¹ : C=N stretch of the thiazole ring.
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~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ : Asymmetric and symmetric N-O stretches of the nitro group (very strong and characteristic peaks).
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~1250 cm⁻¹ : Aryl-O-C stretch of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
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Molecular Ion (M⁺): m/z = 224.
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Key Fragments: The fragmentation is expected to be initiated by the loss of radicals or neutral molecules.
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